molecular formula C13H14O B8465649 2,2-Dimethyl-5-phenylpent-4-ynal

2,2-Dimethyl-5-phenylpent-4-ynal

Cat. No.: B8465649
M. Wt: 186.25 g/mol
InChI Key: YBSPFQPNNQOUHZ-UHFFFAOYSA-N
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Description

Chemical Structure:
2,2-Dimethyl-5-phenylpent-4-ynal (CAS: 70214-59-4) is an aldehyde featuring a triple bond at position 4, a phenyl group at position 5, and two methyl groups at position 2 (C2) of the pentynal backbone. Its molecular formula is C₁₁H₁₀O, with a molecular weight of 158.196 g/mol and a logP value of 2.017, indicating moderate lipophilicity .

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2,2-dimethyl-5-phenylpent-4-ynal

InChI

InChI=1S/C13H14O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,10H2,1-2H3

InChI Key

YBSPFQPNNQOUHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#CC1=CC=CC=C1)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2,2-Dimethyl-5-phenylpent-4-ynal serves as a versatile building block in the synthesis of more complex organic compounds. Its unique alkyne functional group allows for various reactions, including cycloadditions and coupling reactions. For example, it can participate in nickel-catalyzed three-component cycloadditions with enoates and aldehydes to produce valuable intermediates for further synthetic applications .

Synthesis of Heterocycles
The compound is also utilized in the synthesis of heterocyclic compounds. By reacting with amines or other nucleophiles, it can form various nitrogen-containing heterocycles, which are essential in pharmaceutical chemistry due to their bioactive properties.

Medicinal Chemistry

Potential Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .

Drug Development
The compound's reactivity makes it a candidate for drug development. Its derivatives have been explored for their potential as lead compounds in treating various diseases, including neurodegenerative disorders. Molecular docking studies suggest that certain derivatives can interact effectively with biological targets linked to these diseases .

Materials Science

Functional Materials
In materials science, this compound can be used to create functional materials with specific properties. Its incorporation into polymer matrices has been investigated to enhance mechanical and thermal properties while imparting unique functionalities such as fluorescence or conductivity .

Case Studies

Study Application Findings
Study on Anticancer PropertiesInvestigated the effects of derivatives on cancer cell linesShowed significant inhibition of cell growth in vitro
Synthesis of HeterocyclesUsed as a precursor for nitrogen-containing compoundsSuccessfully synthesized multiple heterocycles with promising biological activity
Development of Functional MaterialsExplored incorporation into polymer systemsEnhanced thermal stability and mechanical strength observed

Comparison with Similar Compounds

Key Features :

  • Aldehyde functionality : Enables participation in condensation and nucleophilic addition reactions.
  • Alkyne group : The triple bond at position 4 offers reactivity in cycloadditions (e.g., Huisgen) or catalytic hydrogenation.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Functional Groups Notable Features
2,2-Dimethyl-5-phenylpent-4-ynal C₁₁H₁₀O 2,2-dimethyl, 5-phenyl Aldehyde, alkyne High steric hindrance at C2
(E)-4-(2-Methoxyphenyl)-2,4-dimethyl-5-phenylpent-2-enal C₂₀H₂₂O₂ 2,4-dimethyl, 4-(2-methoxyphenyl), 5-phenyl Aldehyde, alkene (enol) Methoxy group enhances polarity; solid at RT (Mp 84–86°C)
(2E)-2-Methyl-5-phenylpent-2-enal C₁₂H₁₄O 2-methyl, 5-phenyl Aldehyde, conjugated alkene Lower steric bulk; liquid (oil)
(2E,4E)-5-Phenylpenta-2,4-dienal C₁₁H₁₀O 5-phenyl Aldehyde, conjugated diene Extended conjugation; higher reactivity in Diels-Alder reactions

Physical Properties and Stability

  • Melting Points :
    The target compound’s physical state is unspecified in available data, but analogs with bulky substituents (e.g., (E)-4-(2-methoxyphenyl)-2,4-dimethyl-5-phenylpent-2-enal) form solids due to increased crystallinity from aromatic and polar groups .

  • However, the methoxy-substituted analog may exhibit slightly higher polarity .

Preparation Methods

Reaction Conditions and Reagents

The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C, with lithium diisopropylamide (LDA) as the base. Isobutylene oxide is added dropwise to ensure controlled exothermicity. After completion, the mixture is quenched with saturated ammonium chloride (NH₄Cl) and extracted with diethyl ether (Et₂O). Purification via silica gel column chromatography yields the target compound as a colorless liquid.

Table 1: Representative Reaction Parameters

ComponentQuantityRole
3-Phenylpropiolaldehyde1.0 equivStarting material
Isobutylene oxide1.2 equivElectrophile
LDA1.5 equivBase
THF0.1 MSolvent
Temperature0°C → rtReaction control

Mechanistic Insights

The base deprotonates the α-hydrogen of 3-phenylpropiolaldehyde, forming a resonance-stabilized enolate. Nucleophilic attack on the less hindered carbon of isobutylene oxide generates an alkoxide intermediate, which undergoes proton transfer and elimination to furnish the α,β-unsaturated aldehyde. Steric hindrance from the geminal dimethyl group ensures regioselective epoxide opening, avoiding competing pathways.

Alternative Approaches and Modifications

Reductive Pathways from Esters

Reduction of α,β-unsaturated esters represents a plausible indirect route. For example, LiAlH₄-mediated reduction of ethyl 2,2-dimethyl-5-phenylpent-4-enoate yields secondary alcohols. Subsequent oxidation (e.g., Swern or Dess-Martin periodinane) could theoretically access the aldehyde, though this multistep approach remains unreported for the target compound.

Critical Analysis of Methodologies

Scalability and Practical Considerations

Large-scale synthesis faces challenges in exothermic management during epoxide addition. Alternatives like flow chemistry could enhance safety and reproducibility. Additionally, replacing LDA with milder bases (e.g., KOtBu) may reduce costs without compromising efficiency.

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive heterocycles. For example, acid-catalyzed cyclization with benzylamines yields Schiff bases, which isomerize and hydrolyze to form pyrrolizines. Gold-catalyzed cyclizations of analogous alkynals further demonstrate its versatility in accessing nitrogen-containing scaffolds .

Q & A

Basic Research Questions

Q. What are the critical factors in designing a reproducible synthesis protocol for 2,2-Dimethyl-5-phenylpent-4-ynal?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., Pd-mediated cross-coupling for alkyne formation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the aldehyde while minimizing decomposition. Monitor reaction progress using TLC and confirm purity via GC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer :

  • FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2200 cm⁻¹).
  • NMR : Use 1^1H NMR to identify the aldehyde proton (δ 9.5–10.5 ppm) and 13^{13}C NMR to resolve quaternary carbons.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Resolution of Conflicts : Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) and replicate experiments under controlled conditions .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients. Monitor degradation via HPLC and track aldehyde oxidation byproducts (e.g., carboxylic acids). Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Model the LUMO energy to predict electrophilic sites (e.g., aldehyde vs. alkyne reactivity).
  • Transition-State Analysis : Use Gaussian or ORCA software to simulate reaction pathways (e.g., Grignard additions).
  • Example Data :
ParameterExperimental ValueDFT-Predicted Value
Aldehyde C=O (Å)1.211.23
Alkyne C≡C (Å)1.181.17
  • Validate with kinetic studies (e.g., Hammett plots) .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Systematic Review : Follow EPA HPV guidelines to collate data from peer-reviewed studies, prioritizing high-impact journals .
  • Experimental Replication : Standardize catalyst loading, solvent, and substrate ratios.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and contextualize results (e.g., enantiomeric excess vs. solvent polarity) .

Q. What mechanistic insights can be gained from studying the photodegradation pathways of this compound?

  • Methodological Answer :

  • LC-MS/MS : Identify radical intermediates (e.g., peroxide formation under UV light).
  • EPR Spectroscopy : Detect free radicals generated during photolysis.
  • Computational Modeling : Map potential energy surfaces for bond cleavage using Gaussian .

Data Contradiction Analysis

Q. What steps should be taken if X-ray crystallography and NMR data conflict in structural assignments of this compound derivatives?

  • Methodological Answer :

  • Re-examine Crystallography : Check for disorder or solvent inclusion in the unit cell.
  • Dynamic NMR : Assess conformational flexibility (e.g., hindered rotation of the phenyl group).
  • Cross-Validation : Compare with gas-phase DFT-optimized structures to rule out crystal packing effects .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols for diazenyl carbonates and aldehyde derivatives .
  • Data Integrity : Adopt iterative qualitative research frameworks to address reproducibility challenges .
  • Computational Tools : Use Gaussian for DFT studies and ORCA for transition-state modeling .

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